Crassicauline A
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Overview
Description
Crassicauline A is a C19 diterpenoid alkaloid found in various species of the Aconitum plant, particularly Aconitum crassicaule . It is known for its potent analgesic properties and has been used in traditional Chinese medicine for over 30 years to treat conditions such as rheumatoid arthritis, osteoarthritis, neuropathic pain, and chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Crassicauline A can be synthesized from yunaconitine, another diterpenoid alkaloid found in Aconitum species. The synthesis involves two main steps:
Dehydration Reaction: Yunaconitine is treated with thionyl chloride to produce dehydroyunaconitine.
Hydrogen Reduction: Dehydroyunaconitine is then subjected to hydrogen reduction to yield this compound.
Industrial Production Methods: The industrial production of this compound is more challenging due to its low natural abundance. the partial synthesis from yunaconitine offers a more cost-effective and higher-yielding method compared to other complex synthesis routes .
Chemical Reactions Analysis
Types of Reactions: Crassicauline A undergoes various chemical reactions, including:
Oxidation: Hydroxylation at specific positions on the molecule.
Reduction: Hydrogenation to modify its structure.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Often involves reagents like thionyl chloride for dehydration.
Reduction: Hydrogen gas in the presence of a catalyst for hydrogenation.
Major Products:
Dehydroyunaconitine: An intermediate product in the synthesis of this compound.
Hydroxylated Metabolites: Such as deoxyjesaconitine, which may form during metabolic processes.
Scientific Research Applications
Crassicauline A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying diterpenoid alkaloids.
Biology: Investigated for its effects on cellular processes and metabolism.
Medicine: Extensively used for its analgesic properties in treating various types of pain.
Industry: Potential applications in developing new pharmaceuticals and therapeutic agents
Mechanism of Action
Crassicauline A exerts its effects primarily through its interaction with the nervous system. It acts on specific molecular targets, including sodium channels, to modulate pain signals. The hydroxylation metabolism of this compound in the liver also plays a role in its bioactivation and elimination .
Comparison with Similar Compounds
Yunaconitine: A precursor in the synthesis of crassicauline A, differing by the presence of a hydroxyl group at C-3.
Deoxyjesaconitine: A hydroxylated metabolite of this compound with potential toxic effects.
Uniqueness: this compound stands out due to its high treatment index, low toxicity, and strong analgesic activity without causing pain tolerance. Its unique structure and pharmacological properties make it a valuable compound in both traditional and modern medicine .
Properties
Molecular Formula |
C35H49NO10 |
---|---|
Molecular Weight |
643.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26+,27+,28-,29?,30-,32+,33+,34-,35+/m1/s1 |
InChI Key |
GAZDXIGXYWVWQX-QVAFJCLZSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Synonyms |
crassicauline A |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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